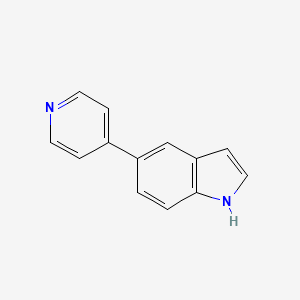
(2,4-二乙氧基苯基)硼酸
描述
“(2,4-Diethoxyphenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1072952-01-2 . It has a molecular weight of 210.04 and its IUPAC name is 2,4-diethoxyphenylboronic acid . It is stored at a temperature of 2-8°C in an inert atmosphere . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of borinic acids often relies on the addition of organometallic reagents to boranes . Direct boronylation of phenyl rings can also be used for the synthesis of phenylboronic acids .
Molecular Structure Analysis
The InChI code for “(2,4-Diethoxyphenyl)boronic acid” is 1S/C10H15BO4/c1-3-14-8-5-6-9 (11 (12)13)10 (7-8)15-4-2/h5-7,12-13H,3-4H2,1-2H3 . The molecular formula is C10H15BO4 .
Chemical Reactions Analysis
Boronic acids, including “(2,4-Diethoxyphenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . They are also used in the formation of amides from amines, as well as cycloadditions and conjugate additions with unsaturated carboxylic acids .
Physical And Chemical Properties Analysis
“(2,4-Diethoxyphenyl)boronic acid” is a solid compound . It is stored at a temperature of 2-8°C in an inert atmosphere .
科学研究应用
1. 多功能化合物结构
- 研究背景:探索涉及硼酸的多功能化合物的结构。
- 关键应用:用于传感、蛋白质操作、治疗、生物标记和分离。
- 相关性:将氨基膦酸基团引入硼酸为新的应用机会提供了可能。
- 研究:《两种密切相关的{4-[(N-取代氨基)(二乙氧基膦酰基)甲基]苯基}硼酸》(张等人,2017)。
2. 与芳氧铑的络合物形成
- 研究背景:了解芳基硼酸与芳氧铑配合物的反应。
- 关键应用:形成具有新型四芳基五硼酸盐的阳离子铑配合物。
- 相关性:这些配合物展示了独特的结构和化学性质。
- 研究:《四芳基五硼酸盐,[B5O6Ar4]-(Ar = C6H4OMe-4,C6H3Me2-2,6):它们由芳基硼酸与芳氧铑配合物的反应、结构和化学性质形成》(西原等人,2002)。
3. 碳水化合物结合和传感
- 研究背景:开发新型碳水化合物结合硼酸。
- 关键应用:在生理相关条件下络合模型糖吡喃苷。
- 相关性:在设计用于细胞表面糖缀合物的寡聚体受体和传感器方面具有潜力。
- 研究:《一类改进的糖结合硼酸,可溶且能够在中性水中络合糖苷》(道卢特和霍尔,2006)。
4. 荧光化学传感器
- 研究背景:各种物质硼酸传感器的进展。
- 关键应用:探测碳水化合物、生物活性物质和各种离子。
- 相关性:硼酸与顺式二醇形成环的能力在荧光传感中至关重要。
- 研究:《硼酸选择性荧光化学传感器的进展》(黄等人,2012)。
5. 对映选择性催化
- 研究背景:探索硼酸在有机反应中的多功能性。
- 关键应用:羟胺酸向醌亚胺缩酮的氮杂-迈克尔加成。
- 相关性:为合成稠密官能化的环己烷铺平了道路。
- 研究:《硼酸催化的羟胺酸向醌亚胺缩酮的高对映选择性氮杂-迈克尔加成》(桥本等人,2015)。
6. 生物医学应用
- 研究背景:用于艾滋病毒、肥胖症、糖尿病和癌症治疗等生物医学应用。
- 关键应用:用于功能性聚合物,展示了独特的反应性和响应性。
- 相关性:在生物医学领域具有更广泛的应用潜力。
- 研究:《硼酸聚合物的生物医学应用》(坎布雷和萨默林,2011)。
作用机制
Target of Action
The primary target of (2,4-Diethoxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium, a key step in the Suzuki-Miyaura coupling reaction . This reaction is characterized by its mild and functional group tolerant conditions, making it a popular choice for carbon-carbon bond formation .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction involves two main steps: oxidative addition and transmetalation . The oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . The transmetalation, as mentioned earlier, involves the transfer of the organoboron group from boron to palladium .
Pharmacokinetics
It’s worth noting that the compound is relatively stable, readily prepared, and generally environmentally benign , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of (2,4-Diethoxyphenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in the field of organic synthesis .
Action Environment
The action of (2,4-Diethoxyphenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be tolerant of a wide range of functional groups , suggesting that the presence of other chemical groups in the reaction environment could potentially affect the efficacy and stability of the compound.
安全和危害
属性
IUPAC Name |
(2,4-diethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7,12-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSBUFFGNADTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584905 | |
| Record name | (2,4-Diethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Diethoxyphenyl)boronic acid | |
CAS RN |
1072952-01-2 | |
| Record name | (2,4-Diethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072952-01-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



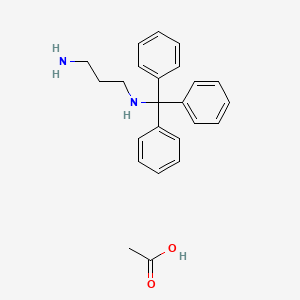
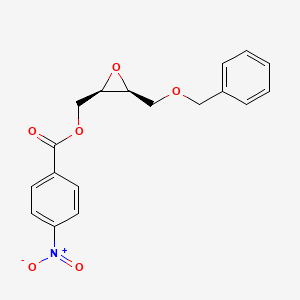


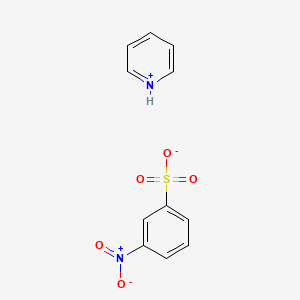

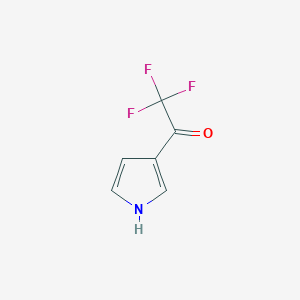
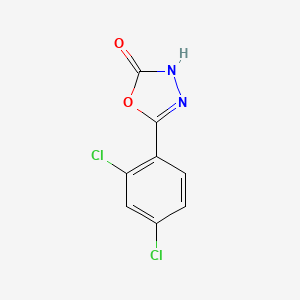
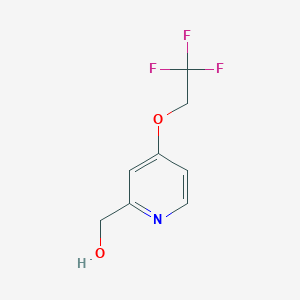


![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)
![[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)
